molecular formula C10H18ClNO B1531980 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one CAS No. 2090399-63-4

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one

Cat. No.: B1531980
CAS No.: 2090399-63-4
M. Wt: 203.71 g/mol
InChI Key: LIXICBQPPGBKRM-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of a chlorine atom attached to the first carbon of a butanone backbone, with a 3-methylpiperidin-1-yl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one typically involves the reaction of 3-methylpiperidine with a chlorinated butanone precursor. One common method is the nucleophilic substitution reaction where 3-methylpiperidine reacts with 2-chlorobutanone under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted by various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted butanones with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Chloro-1-methylpyridinium iodide: Used as a reagent in organic synthesis, particularly for the preparation of carboxylic acid derivatives.

    2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine: Another chlorinated compound with a similar piperidine moiety, used in medicinal chemistry.

Uniqueness: 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one is unique due to its specific structure, which combines a chlorinated butanone backbone with a 3-methylpiperidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-1-(3-methylpiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-3-9(11)10(13)12-6-4-5-8(2)7-12/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXICBQPPGBKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC(C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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